molecular formula C13H8F4O B6374559 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% CAS No. 1261745-34-9

2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95%

Cat. No. B6374559
CAS RN: 1261745-34-9
M. Wt: 256.19 g/mol
InChI Key: IZIBJKRDGVNCFL-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% (2F5TFPP) is a phenolic compound with potential applications in organic chemistry and biochemistry. It is a colorless solid with a melting point of 129-130°C, a boiling point of 295°C and a density of 1.2 g/cm3. It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), acetone, and chloroform. 2F5TFPP has a wide range of applications in scientific research, including synthesis of pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of pharmaceuticals and materials science. It has also been used in biochemistry as a reagent for the synthesis of various compounds. For example, 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been used in the synthesis of 2-fluoro-5-(2-trifluoromethylphenyl)benzene-1,3-diol, a compound with potential applications in the treatment of cancer. Additionally, 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been used as a reagent in the synthesis of 2-fluoro-5-(2-trifluoromethylphenyl)benzaldehyde, a compound with potential applications in drug discovery.

Mechanism of Action

2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is a phenolic compound with potential applications in organic chemistry and biochemistry. Its mechanism of action is not fully understood, but it is believed to act as an electron-withdrawing group, which can reduce the reactivity of the molecules it is attached to. Additionally, 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can act as a catalyst in certain reactions, such as the formation of aryl ethers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% are not fully understood. However, it is believed that 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has antioxidant properties and can protect cells from oxidative damage. Additionally, 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a colorless solid with a melting point of 129-130°C, a boiling point of 295°C and a density of 1.2 g/cm3. It is also soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), acetone, and chloroform. Additionally, 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is relatively inexpensive and can be synthesized in a two-step process.
However, 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% also has several limitations. It is not stable at high temperatures and can decompose at temperatures above 200°C. Additionally, 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can be toxic and should be handled with care.

Future Directions

There are several potential future directions for research on 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95%. One potential direction is to further investigate its biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in drug discovery and development. Furthermore, research could be conducted to optimize the synthesis process and develop more efficient and cost-effective methods for synthesizing 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95%. Finally, research could be conducted to explore the potential uses of 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% in materials science and other fields.

Synthesis Methods

2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized through a two-step synthesis process. The first step involves the reaction of 2-fluoroanisole and 2-trifluoromethylphenol in the presence of a base catalyst, such as triethylamine or sodium hydroxide. This reaction yields 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% in a yield of 95%. The second step involves the purification of 2-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% by recrystallization from a solvent such as ethanol or acetone.

properties

IUPAC Name

2-fluoro-5-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIBJKRDGVNCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684425
Record name 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261745-34-9
Record name 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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